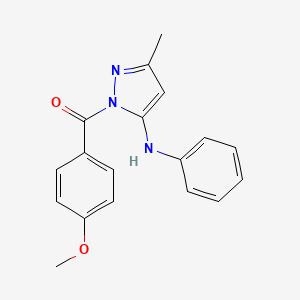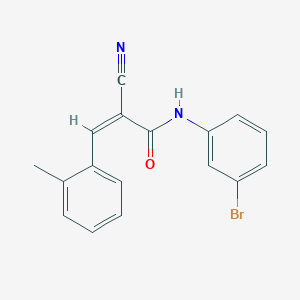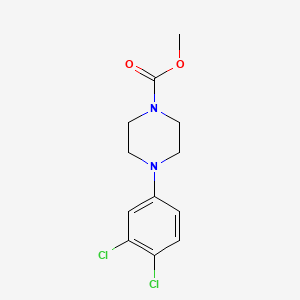
N~2~-(2-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine, also known as BFT, is a small molecule with a unique chemical structure. It has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. BFT is a bi-thiazole derivative that has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of N~2~-(2-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. N~2~-(2-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N~2~-(2-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been shown to have a low toxicity profile in preclinical studies. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~2~-(2-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine is its broad-spectrum activity against cancer cells and bacteria. It also has good pharmacokinetic properties, making it a promising candidate for further development. However, one limitation of N~2~-(2-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on N~2~-(2-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine. One area of interest is the development of N~2~-(2-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine derivatives with improved solubility and potency. Another potential direction is the investigation of N~2~-(2-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine's mechanism of action to gain a better understanding of its antitumor and antimicrobial activity. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of N~2~-(2-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine in vivo.
Méthodes De Synthèse
The synthesis of N~2~-(2-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine involves a multistep process that starts with the reaction of 2-fluoroaniline with carbon disulfide to form 2-fluorophenyl isothiocyanate. This intermediate is then reacted with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide to form the final product, N~2~-(2-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine.
Applications De Recherche Scientifique
N~2~-(2-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been extensively studied for its potential as an antitumor agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. N~2~-(2-fluorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has also shown potential as an antimicrobial agent, with activity against both gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
5-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4S2/c1-7-11(20-12(15)16-7)10-6-19-13(18-10)17-9-5-3-2-4-8(9)14/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGIONUAXQCXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(2-Fluoroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)

![ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)



![N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5804557.png)
![1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5804563.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)

![1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5804580.png)